SHP099 hydrochloride

Description

Enhancement and Normalization of Anti-Tumor Immunity

SHP2 plays a critical role in both tumor cell signaling and immune modulation, making its inhibition a promising strategy for cancer immunotherapy. SHP099 hydrochloride has been shown to both enhance and normalize anti-tumor immunity. By inhibiting SHP2, SHP099 can reverse the suppressive effects on T cells mediated by PD-L1-expressing cancer cells, a process described as "normalization" of anti-tumor immunity. Concurrently, SHP2 inhibition can also directly contribute to T-cell activation, referred to as "enhancement" of anti-tumor immunity. Studies indicate that SHP099 treatment can increase the production of cytokines like IFN-γ and GZMB by CD8+ T cells, suggesting an augmentation of cytotoxic T-cell activity nih.gov. This dual action on the immune system positions this compound as a key component in strategies designed to bolster the body's natural defenses against cancer.

Synergistic Efficacy with PD-1 Blockade

The combination of this compound with PD-1 blockade has demonstrated significant synergistic efficacy in preclinical models. SHP2 is known to interact with the PD-1 pathway, contributing to T-cell suppression. By inhibiting SHP2, SHP099 can disrupt this immunosuppressive signaling cascade. Research indicates that combining SHP099 with anti-PD-1 antibodies leads to superior control of tumor growth compared to either agent used alone in colon cancer xenograft models nih.govtargetedonc.com. This synergy is attributed to SHP2 inhibition's ability to augment CD8+ T-cell dependent anti-tumor immunity and potentially increase the responsiveness of patients to immune checkpoint inhibitors nih.gov. The combination therapy has been shown to induce maximum apoptosis in tumor cells and significantly increase the production of cytotoxic T-cell related cytokines nih.gov.

Combination with Autophagy Inhibitors

The combination of this compound with autophagy inhibitors, particularly hydroxychloroquine (B89500) (HCQ), has shown promise in enhancing anti-tumor effects and preventing acquired resistance.

Potentiation of Antitumor Effects with Hydroxychloroquine

Studies have indicated that combining SHP2 inhibition with hydroxychloroquine can lead to a potentiation of anti-tumor effects. In models of NF1-associated malignant peripheral nerve sheath tumors (MPNSTs), the combination of SHP2 inhibition with hydroxychloroquine resulted in durable responses pnas.orgnih.gov. This synergy suggests that targeting both SHP2 and the autophagy pathway can yield greater anti-cancer activity than monotherapy.

Prevention of Acquired Resistance in Malignant Peripheral Nerve Sheath Tumors

Acquired resistance to targeted therapies is a significant challenge in cancer treatment. In the context of NF1-associated MPNSTs, resistance to MEK inhibitors and even SHP2 inhibitors has been observed. Kinomic analyses of resistant tumors identified an enrichment of activated autophagy pathway protein kinases. Consequently, combining SHP2 inhibition with hydroxychloroquine (an autophagy inhibitor) has shown to result in durable responses in NF1 MPNST models, suggesting a mechanism for preventing or overcoming acquired resistance pnas.orgnih.govbiorxiv.org.

Combination with PI3K Inhibitors

The combination of this compound with PI3K inhibitors has been explored for its potential to target multiple oncogenic signaling pathways simultaneously. SHP2 is involved in both the RAS/ERK and PI3K/AKT pathways, which are frequently dysregulated in cancer. Preclinical studies have shown that combining SHP099 with PI3K inhibitors can lead to synergistic inhibition of tumor cell proliferation and migration. For instance, in pancreatic ductal adenocarcinoma (PDAC) models, the combination of SHP099 with a PI3K inhibitor like Omipalisib demonstrated greater efficacy in reducing tumor cell proliferation and inducing apoptosis compared to either agent alone researchgate.netmdpi.comresearchgate.net. This dual targeting approach aims to comprehensively suppress growth-promoting signaling cascades.

Combination with CXCR1/2 Inhibitors for Enhanced Antitumor T-cell Response in NSCLC

In non-small cell lung cancer (NSCLC), particularly in KRAS- and EGFR-mutant models, this compound has been investigated in combination with CXCR1/2 inhibitors. SHP2 inhibition can influence the tumor microenvironment by depleting certain myeloid-derived suppressor cells (MDSCs) and promoting T-cell infiltration. However, SHP2 inhibition alone can also lead to an increase in intratumoral granulocytic MDSCs (gMDSCs) via NFκB-dependent production of CXCR2 ligands, which can suppress T-cell responses. Combining SHP099 with a CXCR1/2 inhibitor, such as SX682, effectively depletes these gMDSCs. This dual inhibition results in enhanced Th1 polarization, the generation of cytotoxic CD8+ effector T cells, and improved survival in NSCLC models nih.govresearchgate.netnih.govbiorxiv.orgaacrjournals.org. This strategy highlights the importance of modulating the tumor microenvironment to optimize T-cell mediated anti-tumor immunity.

Compound List:

this compound

Hydroxychloroquine (HQ)

PD-1 blockade (anti-PD-1)

PI3K inhibitors

CXCR1/2 inhibitors (e.g., SX682)

MEK inhibitors (e.g., Trametinib (B1684009), AZD6244)

FGFR2 inhibitors (e.g., AZD4547)

KRAS inhibitors (e.g., ARS1620)

Celastrol

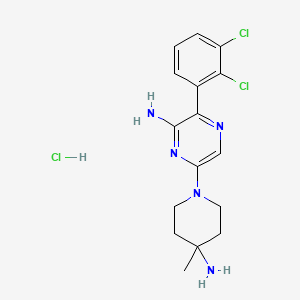

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQHYRFUYAXWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Shp099 Hydrochloride Action

Allosteric Inhibition of SHP2

SHP099 operates as an allosteric inhibitor, meaning it binds to a site on SHP2 distinct from its catalytic active site. This binding event induces a conformational change that locks the enzyme in an inactive state smolecule.com.

SHP2 is intrinsically regulated by intramolecular interactions that maintain it in an auto-inhibited, closed conformation, which prevents substrate access to its catalytic domain jci.org. Upon stimulation by growth factors, this auto-inhibitory mechanism is relieved, enabling SHP2 to adopt an active conformation jci.org. SHP099 leverages this natural regulatory mechanism by binding to SHP2 and stabilizing its auto-inhibited state sellerslab.orgsmolecule.comglpbio.comselleckchem.combiocompare.comacs.orgselleckchem.com. This stabilization effectively prevents SHP2 from transitioning to its active form, thereby inhibiting its phosphatase activity sellerslab.orgsmolecule.comglpbio.combiocompare.comacs.orgselleckchem.com. The compound has been described as a "molecular glue" for its ability to maintain SHP2 in this inactive conformation researchgate.net.

Structural studies, including X-ray crystallography, have precisely mapped the binding site of SHP099 on SHP2 sellerslab.orgacs.org. The inhibitor occupies a unique allosteric pocket formed at the interface where the N-terminal SH2 (N-SH2) domain, the C-terminal SH2 (C-SH2) domain, and the protein tyrosine phosphatase (PTP) domain converge sellerslab.orgsmolecule.commedkoo.comresearchgate.netglpbio.comdcchemicals.comselleckchem.combiocompare.comacs.orgselleckchem.comjci.orgresearchgate.netmedchemexpress.com. By simultaneously engaging with all three domains, SHP099 disrupts the critical intramolecular contacts required for SHP2 activation, effectively locking the enzyme in its closed, inactive conformation sellerslab.orgacs.orgresearchgate.net. Specific interactions have been identified between SHP099 and residues such as Arg111 (N-SH2), Phe113 (C-SH2), and Glu250 (PTP) within this binding tunnel sellerslab.org.

Downstream Signaling Pathway Modulation

By inhibiting SHP2's enzymatic function, SHP099 profoundly impacts key downstream signaling pathways, most notably the RAS-ERK and MAPK cascades, which are central to cell growth and proliferation.

SHP2 acts as a crucial signal transducer downstream of growth factor receptors, facilitating the activation of RAS by promoting the recruitment of RAS guanine (B1146940) nucleotide exchange factors (like SOS1) to RAS sellerslab.orgresearchgate.netjci.org. SHP099 effectively curtails this process by inhibiting SHP2 sellerslab.orgsmolecule.commedkoo.comresearchgate.netglpbio.comdcchemicals.comselleckchem.combiocompare.comselleckchem.commedchemexpress.com. This inhibition leads to a significant reduction in RAS-GTP loading and the subsequent activation of the RAS-ERK signaling pathway, a critical driver of cell proliferation in numerous cancer types sellerslab.orgsmolecule.comresearchgate.netglpbio.comdcchemicals.comselleckchem.comjci.org.

The RAS-ERK pathway is a core component of the broader Mitogen-Activated Protein Kinase (MAPK) signaling cascade. SHP099's inhibition of SHP2 effectively dampens MAPK signaling sellerslab.orgsmolecule.commedkoo.comresearchgate.netglpbio.comdcchemicals.comselleckchem.combiocompare.comselleckchem.comselleck.co.jp. This suppression of MAPK signaling directly translates into an inhibition of cancer cell proliferation, particularly in cell lines that are dependent on RTK signaling or harbor specific RAS or RAF mutations sellerslab.orgsmolecule.commedkoo.comresearchgate.netglpbio.comdcchemicals.comselleckchem.combiocompare.comselleckchem.comselleck.co.jp. For instance, SHP099 has demonstrated efficacy in inhibiting cell proliferation in the KYSE-520 cell line with an IC50 value of approximately 1.4 μM glpbio.comdcchemicals.comselleckchem.combiocompare.comselleckchem.comselleck.co.jp.

SHP099's impact on key signaling molecules such as phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) has been extensively studied. The compound consistently demonstrates potent inhibition of p-ERK levels, with reported cellular IC50 values ranging from approximately 0.250 μM medkoo.comglpbio.comdcchemicals.comselleckchem.combiocompare.comselleckchem.comselleck.co.jp to as low as 7 nM in specific assays dcchemicals.com. This inhibition of p-ERK is a direct consequence of SHP2 blockade within the RAS-ERK pathway glpbio.comselleckchem.comselleckchem.comselleck.co.jp. In contrast, SHP099 generally shows no significant effect on p-AKT levels across various cell lines glpbio.comselleckchem.comselleckchem.comjci.orgselleck.co.jp. This differential modulation underscores SHP099's specific targeting of the MAPK pathway, mediated by SHP2, while largely sparing the PI3K-AKT pathway.

Data Tables

| Compound | Target | Biochemical IC50 (SHP2) | Cellular IC50 (p-ERK) | Cellular IC50 (Proliferation) | Key References |

| SHP099 | SHP2 | ~0.071 μM sellerslab.orgsmolecule.commedkoo.comresearchgate.netglpbio.comdcchemicals.comselleckchem.combiocompare.comselleckchem.comaxonmedchem.commedchemexpress.com | ~0.250 μM medkoo.comglpbio.comdcchemicals.comselleckchem.combiocompare.comselleckchem.comselleck.co.jp | ~1.4 μM glpbio.comdcchemicals.comselleckchem.combiocompare.comselleckchem.comselleck.co.jp | sellerslab.orgsmolecule.commedkoo.comresearchgate.netglpbio.comdcchemicals.comselleckchem.combiocompare.comacs.orgselleckchem.comselleck.co.jpaxonmedchem.commedchemexpress.com |

| RMC-4550 | SHP2 | 0.58 nM dcchemicals.com | - | - | dcchemicals.comjci.org |

| IACS-13909 | SHP2 | - | - | ~4 μM jci.org | jci.org |

| TNO155 | SHP2 | - | - | ~160 μM jci.org | jci.org |

Note: "-" indicates data not explicitly reported in the provided snippets for the specific assay or compound.

Interference with SHP2 Signaling Complex Formation upon Receptor Tyrosine Kinase Stimulation

Src homology 2 domain-containing phosphatase 2 (SHP2) is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role as a positive regulator in signal transduction pathways initiated by receptor tyrosine kinases (RTKs). Upon stimulation by RTK ligands such as epidermal growth factor (EGF), SHP2 facilitates the activation of downstream signaling cascades, most notably the RAS-ERK pathway, which governs cell proliferation, survival, and differentiation. elifesciences.orgnih.govresearchgate.netbiorxiv.orgjci.orgaacrjournals.orgaacrjournals.orgnih.govbiorxiv.orgrupress.org SHP2 normally exists in an autoinhibited "closed" conformation, where its N-terminal SH2 (N-SH2) domain blocks the catalytic site. Activation occurs when phosphorylated tyrosine residues on RTKs or associated scaffold proteins, such as Grb2-associated binder 1 (GAB1), are recognized by SHP2's SH2 domains. This binding event induces a conformational change, transitioning SHP2 to an "open," catalytically active state. researchgate.netjci.orgnih.gov

SHP099 hydrochloride is a potent, orally bioavailable, small-molecule allosteric inhibitor of SHP2. It functions by binding to a distinct pocket at the interface of SHP2's N-SH2, C-terminal SH2 (C-SH2), and protein tyrosine phosphatase (PTP) domains. This binding stabilizes the enzyme in its autoinhibited, closed conformation, thereby preventing substrate access to the active site and inhibiting its phosphatase activity. researchgate.netbiorxiv.orgjci.orgnih.govsellerslab.orgsmolecule.com

Disruption of Signaling Complex Assembly:

This compound directly interferes with the assembly of functional signaling complexes downstream of RTK activation. By stabilizing SHP2 in its inactive state, SHP099 prevents the enzyme's proper recruitment and interaction with key components of RTK-mediated signaling pathways. This interference is critical for understanding SHP099's mechanism of action in blocking oncogenic signaling.

Research has demonstrated that EGF stimulation promotes the formation of a multi-protein signaling complex involving SHP2, the Epidermal Growth Factor Receptor (EGFR), GAB1, Growth factor receptor-bound protein 2 (GRB2), and Son of sevenless homolog 1 (SOS1). nih.gov Treatment with this compound prior to EGF stimulation significantly disrupts these interactions. Specifically, SHP099 pretreatment has been shown to disrupt the SHP2-EGFR, SHP2-GAB1, SHP2-GRB2, and SHP2-SOS1 complexes. nih.gov

Further evidence comes from studies examining the co-localization of GAB1 and EGFR. Upon EGF stimulation, a strong proximity ligation assay (PLA) signal indicative of GAB1 and EGFR co-localization is observed. However, SHP099 treatment reduced the number of these binding events by approximately 85%, highlighting SHP2's crucial role in assembling the EGFR-GAB1 signaling hub, which is essential for downstream RAS and ERK pathway activation. elifesciences.org

The mechanism by which SHP099 achieves this disruption involves hindering the SH2 domains of SHP2 from binding to phosphorylated tyrosine motifs. This binding is necessary for SHP2's membrane recruitment and subsequent activation. elifesciences.org Consequently, SHP099 treatment leads to a significant reduction in the phosphorylation of GAB1 at Y659 and GAB2 at Y643, sites known to be recognized by SHP2's SH2 domains. elifesciences.org Additionally, SHP099 treatment diminishes the phosphorylation of SHP2 itself at Y542, a residue that serves as a marker for SHP2 activation downstream of RTK signaling. nih.gov This comprehensive disruption of protein-protein interactions and activation markers effectively impedes the propagation of signals through the RAS-ERK pathway.

Data Tables:

The following tables summarize key findings illustrating this compound's interference with SHP2 signaling complex formation upon RTK stimulation.

Table 1: Disruption of SHP2 Protein-Protein Interactions upon RTK Stimulation

| Interaction Affected | RTK Stimulus | SHP099 Treatment | Effect on Interaction | Reference |

| SHP2-EGFR | EGF | Yes | Disrupted | nih.gov |

| SHP2-GAB1 | EGF | Yes | Disrupted | nih.gov |

| SHP2-GRB2 | EGF | Yes | Disrupted | nih.gov |

| SHP2-SOS1 | EGF | Yes | Disrupted | nih.gov |

| GAB1-EGFR | EGF | Yes | Reduced co-localization by 85% | elifesciences.org |

Table 2: Impact of SHP099 on SHP2 Activation and Key Signaling Intermediates

| Target Protein | Phosphorylation Site | RTK Stimulus | SHP099 Treatment | Effect on Phosphorylation | Reference |

| SHP2 | Y542 | EGF | Yes | Diminished | nih.gov |

| GAB1 | Y659 | EGF | Yes | Reduced abundance | elifesciences.org |

| GAB2 | Y643 | EGF | Yes | Reduced abundance | elifesciences.org |

By stabilizing SHP2 in an inactive conformation and preventing its engagement with RTK signaling complexes, this compound effectively blocks the initiation and propagation of critical pro-growth signaling pathways.

Compound List:

this compound

SHP2 (Src homology 2 domain-containing phosphatase 2)

EGFR (Epidermal Growth Factor Receptor)

GAB1 (Grb2-associated binder 1)

GAB2 (Grb2-associated binder 2)

GRB2 (Growth factor receptor-bound protein 2)

SOS1 (Son of sevenless homolog 1)

ERK (Extracellular signal-regulated kinase)

RAS (Rat sarcoma protein)

Preclinical Efficacy Studies of Shp099 Hydrochloride

In Vitro Anti-proliferative and Signaling Effects

Efficacy in Receptor Tyrosine Kinase-Driven Human Cancer Cell Lines

SHP099 has been shown to suppress RAS-ERK signaling, which inhibits the proliferation of human cancer cells driven by receptor tyrosine kinases (RTKs). tenovapharma.comsellerslab.org The dependency on RTK signaling is strongly associated with sensitivity to Shp2 inhibition. sellerslab.org SHP099 works through an allosteric mechanism, binding to the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains to stabilize Shp2 in an auto-inhibited conformation. sellerslab.orgnii.ac.jp This mode of action has demonstrated efficacy in various cancer cell lines that are dependent on RTK signaling. sellerslab.org For instance, hematopoietic cancer cells with known alterations in oncogenic RTKs were found to be sensitive to SHP099. sellerslab.org Similarly, colorectal cancer cells that are dependent on EGFR signaling also responded to treatment with SHP099. sellerslab.org

Inhibition of Cancer Cell Proliferation in Specific Models (e.g., KYSE-520, MDA-MB-468)

SHP099 has demonstrated significant anti-proliferative effects in specific human cancer cell line models. In the KYSE-520 esophageal cancer cell line, SHP099 showed an IC50 of 1.4 μM for the inhibition of cell proliferation. medchemexpress.comselleckchem.com In both the SHP2-dependent MDA-MB-468 and KYSE-520 cell lines, SHP099 inhibited p-ERK with an IC50 of approximately 0.25 μM. sellerslab.orgselleckchem.com This inhibition of the MAPK signaling pathway is a direct result of the on-target inhibition of SHP2. sellerslab.orgselleckchem.com

| Cell Line | Cancer Type | IC50 (μM) | Assay |

|---|---|---|---|

| KYSE-520 | Esophageal Cancer | 1.4 | Cell Viability (5 days) |

| MDA-MB-468 | Breast Cancer | 29.9 | Cell Viability (2-4 days) |

| MV4-11 | Myeloid Leukemia | 0.32 | Cell Growth |

| TF-1 | Erythroleukemia | 1.73 | Cell Growth |

| CHS-3 (p.Glu76Gln) | Canine Histiocytic Sarcoma | 1.9 | Cell Growth |

| CHS-6 (p.Glu76Ala) | Canine Histiocytic Sarcoma | 0.9 | Cell Growth |

Effects on Canine Histiocytic Sarcoma Cell Lines with PTPN11 Mutations

Studies on canine histiocytic sarcoma (HS) have revealed that cell lines with specific mutations in the PTPN11 gene, which encodes Shp2, are sensitive to SHP099. nii.ac.jpnih.gov All five canine HS cell lines that were examined expressed Shp2, and three of these lines harbored distinct mutations (p.Glu76Gln, p.Glu76Ala, and p.Gly503Val). nih.govsci-hub.se SHP099 potently suppressed the growth of two of the mutant cell lines, those with the p.Glu76Gln or p.Glu76Ala mutations. nii.ac.jpnih.govsci-hub.se In contrast, cell lines with the p.Gly503Val mutation or wild-type Shp2 showed lower susceptibility to the compound. nii.ac.jpnii.ac.jp In silico analysis suggests that the p.Glu76Gln and p.Glu76Ala mutations promote a shift in the Shp2 conformation from a folded to an open, active state, which may explain their sensitivity to SHP099. nii.ac.jpnih.gov

Inhibition of MV4-11 and TF-1 Cell Growth

SHP099 has also shown efficacy in hematopoietic cancer cell lines. It potently inhibited the growth of the MV4-11 myeloid leukemia cell line with an IC50 of 0.32 ± 0.11 μM. nih.gov In these cells, SHP099 treatment led to reduced pERK1/2 and Bcl-XL levels and induced PARP cleavage. nih.gov In the GM-CSF-dependent TF-1 myeloid cell line, SHP099 inhibited cell growth with an IC50 of 1.73 ± 0.52 μM and also inhibited active ERK, reduced Bcl-XL, and induced PARP cleavage. nih.gov

In Vivo Antitumor Activity in Xenograft Models

Dose-Dependent Pathway Inhibition and Tumor Growth Suppression

In vivo studies using xenograft models have confirmed the anti-tumor activity of SHP099. tenovapharma.comsellerslab.org In a KYSE-520 xenograft model, orally administered SHP099 demonstrated dose-dependent anti-tumor activity. sellerslab.orgselleckchem.com This was accompanied by a significant reduction in p-ERK levels in the tumors, confirming pathway inhibition. sellerslab.org The compound was well-tolerated, with no significant body weight loss observed during treatment. sellerslab.orgselleckchem.com Further studies in multiple myeloma xenograft models also showed that oral administration of SHP099 reduced tumor size, growth, and weight compared to vehicle-treated controls. frontiersin.org This anti-myeloma effect was associated with decreased levels of p-SHP2 and p-ERK in the xenografted tumors. frontiersin.org

| Compound Name |

|---|

| SHP099 hydrochloride |

| Erlotinib |

| Lapatinib |

| AZD6244 |

| RMC-4550 |

| Bortezomib |

| Sunitinib |

| Ribociclib |

| Trametinib (B1684009) |

| Alpelisib |

| II-B08 |

| NSC 87877 |

| SBI-2130 |

| SBI-4668 |

| SBI-3404 |

| SBI-9639 |

Efficacy in KYSE520 Xenograft Models

This compound, an allosteric inhibitor of SHP2, has demonstrated significant preclinical efficacy in KYSE520 esophageal squamous cell carcinoma xenograft models. This cell line, which has an amplified EGFR, is dependent on SHP2 for signaling. selleckchem.comresearchgate.net Studies in nude mice with established subcutaneous KYSE520 xenografts have shown that orally administered SHP099 leads to dose-dependent and marked tumor growth inhibition. selleckchem.comsellerslab.org

The antitumor activity is linked to its ability to modulate the MAPK signaling pathway. selleckchem.com Following oral administration, SHP099 achieves plasma concentrations sufficient to cause a robust and sustained inhibition of phosphorylated ERK (p-ERK), a key downstream effector in the pathway. sellerslab.org A single dose was associated with a greater than 50% inhibition of p-ERK that was maintained for 24 hours. sellerslab.org Research has established a direct linear relationship between the inhibition of tumor growth and the inhibition of p-ERK. researchgate.net

Investigations into the pharmacokinetic and pharmacodynamic relationship of SHP099 in the KYSE520 model suggest that for the inhibitor to be effective in vivo, its unbound plasma concentrations must exceed the in vitro cellular IC50 for p-ERK inhibition. researchgate.net The efficacy of SHP099 in this model supports the therapeutic hypothesis that pharmacological inhibition of SHP2 is a valid strategy for cancers driven by receptor tyrosine kinases. sellerslab.orgnih.gov

Table 1: Summary of SHP099 Efficacy in KYSE520 Xenograft Model

| Metric | Finding | Source |

|---|---|---|

| Mechanism | Inhibits SHP2, leading to suppression of the RAS-ERK signaling pathway. | selleckchem.comsellerslab.org |

| Pharmacodynamic Effect | Dose-dependent reduction in tumor p-ERK levels. | researchgate.netsellerslab.org |

| In Vivo Efficacy | Marked, dose-dependent inhibition of tumor growth upon oral administration. | selleckchem.comsellerslab.org |

| Cellular IC50 | ~0.25 µM for p-ERK inhibition in KYSE520 cells. | selleckchem.com |

| Proliferation IC50 | 1.4 µM for inhibition of cell proliferation. | selleckchem.commedchemexpress.com |

Antitumor Activity in KRAS-Mutant Cancer Models

The antitumor activity of SHP099 has been evaluated in various KRAS-mutant cancer models, revealing that its efficacy is dependent on the cellular context. researchgate.netnovartis.com In standard 2D monolayer cell cultures, the sensitivity of KRAS-mutant cells to SHP099 is not readily apparent. researchgate.net However, when these cells are grown as 3D multicellular spheroids, a model that better recapitulates the tumor microenvironment, their dependence on SHP2 and sensitivity to SHP099 is revealed. researchgate.netnih.gov This antitumor activity observed in 3D cultures correlates with in vivo efficacy in mouse xenograft models. novartis.com

The mechanism of action in these models involves the modulation of the MAPK pathway, though both MAPK-dependent and non-MAPK-dependent mechanisms may contribute to its in vivo efficacy. researchgate.netnovartis.com Studies have shown that the efficacy is tumor cell-intrinsic, as genetic depletion of SHP2 in cancer cells recapitulates the effects of SHP099. researchgate.netnovartis.com The inhibitor's activity is not primarily due to anti-angiogenic effects. researchgate.net It has been suggested that many KRAS-mutant cancers rely on upstream signaling from receptor tyrosine kinases (RTKs) and SHP2, providing a therapeutic rationale for SHP2 inhibition. researchgate.netnovartis.com

Furthermore, SHP099 has been shown to enhance the effects of direct KRAS G12C inhibitors. nih.gov The combination of SHP099 with a KRAS G12C inhibitor, such as ARS, was more effective at inhibiting proliferation and inducing cell death than either agent alone in pancreatic ductal adenocarcinoma (PDAC) and non-small cell lung cancer (NSCLC) cell lines. nih.govsemanticscholar.org This synergistic effect is attributed to SHP099's ability to block the adaptive resistance that occurs in response to KRAS G12C inhibition, which involves the reactivation of the RAS/ERK pathway. nih.govsemanticscholar.org

Table 2: SHP099 Activity in KRAS-Mutant Models

| Model Type | Key Finding | Source |

|---|---|---|

| 3D Spheroid Cultures | Reveals sensitivity of KRAS-mutant cells to SHP099, unlike in 2D cultures. | researchgate.netnih.gov |

| Cell Line Xenografts | Demonstrates in vivo antitumor activity. | researchgate.netnovartis.com |

| KRAS G12C Models | Synergizes with KRAS G12C inhibitors (e.g., ARS, AMG510) to enhance antiproliferative effects. | nih.govsemanticscholar.org |

| Patient-Derived Xenografts (PDX) | Combination with ARS shows greater efficacy than single agents in a PDAC PDX model. | nih.gov |

Effects in NF1 Malignant Peripheral Nerve Sheath Tumor (MPNST) Xenografts

In models of Malignant Peripheral Nerve Sheath Tumors (MPNST) associated with Neurofibromatosis Type 1 (NF1), SHP099 has shown therapeutic potential, particularly in combination therapies. nih.gov NF1 is a tumor suppressor whose loss leads to hyperactivation of the RAS/MEK/ERK signaling pathway. nih.gov While single-agent activity of SHP099 in MPNST cell lines was found to be modest, it demonstrated significant efficacy when combined with other targeted agents. nih.gov

The combination of SHP099 with a MEK inhibitor (MEKi) like trametinib proved to be superior to MEKi treatment alone in NF1-MPNST models. nih.govresearchgate.net This combination synergistically inhibited ERK signaling and cell growth in MPNST cells, including those with acquired resistance to MEK inhibitors. nih.gov

However, resistance to SHP2 inhibition can emerge over time. nih.gov Studies investigating these resistance mechanisms in MPNST models identified the activation of autophagy as a key factor. nih.gov Consequently, combining SHP099 with an autophagy inhibitor, such as hydroxychloroquine (B89500) (HQ), resulted in durable and enhanced antitumor responses. nih.govresearchgate.net In both genetically engineered mouse models and patient-derived xenograft (PDX) models of NF1 MPNST, the SHP099 and HQ combination led to a longer period of tumor growth restraint and prolonged survival compared to SHP099 monotherapy. nih.govresearchgate.net

Table 3: Efficacy of SHP099 in NF1 MPNST Xenograft Models

| Treatment Strategy | Model | Outcome | Source |

|---|---|---|---|

| Monotherapy | MPNST cell lines | Modest single-agent activity. | nih.gov |

| Combination with MEKi (trametinib) | NF1-MPNST models | Superior efficacy compared to MEKi alone; synergistic inhibition of ERK signaling and cell growth. | nih.govresearchgate.net |

| Combination with Autophagy Inhibitor (hydroxychloroquine) | Genetically engineered and PDX models | Durable responses, prolonged tumor growth restraint, and increased survival compared to monotherapy. | nih.govresearchgate.net |

Activity in Colorectal Carcinoma Xenograft Models

In preclinical studies using the murine MC38 colon cancer xenograft model, this compound has been shown to impact tumor growth and the tumor microenvironment (TME). researchgate.netnih.gov Single-cell RNA sequencing of tumors from MC38 xenografts revealed that treatment with SHP099 could remarkably arrest the malignant evolution of tumor cells. researchgate.netnih.gov

A key mechanism of action identified in this model is the modulation of innate immune signaling. researchgate.net SHP099 treatment led to the activation of the STING–TBK1–IRF3-mediated type I interferon signaling pathway in both cancer cells and infiltrating immune cells, particularly myeloid cells, T cells, and macrophages. researchgate.netnih.gov This suggests that SHP2 inhibition can remodel the TME from an immunosuppressive to an immune-supportive state. researchgate.net

Analysis of human colorectal cancer (CRC) tissues indicated that tumors with a microsatellite stable (MSS) phenotype, which are typically less responsive to immunotherapy, had greater macrophage infiltration and higher SHP2 phosphorylation in those macrophages compared to microsatellite instability-high (MSI-H) tumors. researchgate.netnih.gov These findings suggest a significant role for SHP2 in mediating innate immunosuppression within the TME of certain colorectal cancers, positioning SHP2 inhibition as a promising strategy for colon cancer immunotherapy. researchgate.netnih.gov

Table 4: Effects of SHP099 in a Murine Colorectal Cancer Xenograft Model (MC38)

| Area of Impact | Specific Finding | Source |

|---|---|---|

| Tumor Cells | Arrests malignant evolution trajectory. | researchgate.netnih.gov |

| Immune Signaling | Activates STING–TBK1–IRF3 pathway, enhancing type I interferon signaling. | researchgate.netnih.gov |

| Tumor Microenvironment | Modulates immune cell function, particularly myeloid cells, T cells, and macrophages. | researchgate.netnih.gov |

| Therapeutic Potential | Suggested as a promising target for immunotherapy in colon cancer, especially MSS phenotypes. | researchgate.netnih.gov |

Mechanisms of Resistance to Shp099 Hydrochloride and Shp2 Inhibition

Genetic Alterations Conferring Resistance

Mutations in the PTPN11 gene, which encodes the SHP2 protein, can lead to resistance to SHP099 hydrochloride. These mutations often prevent the inhibitor from effectively binding to and stabilizing the inactive conformation of SHP2.

Experimental Mutations in the Protein Tyrosine Phosphatase Domain of SHP2

SHP2 is comprised of two SH2 domains (N-SH2 and C-SH2) and a protein tyrosine phosphatase (PTP) catalytic domain. In its inactive state, the N-SH2 domain blocks the PTP domain, creating an autoinhibited conformation. SHP099 functions by binding to a tunnel-like pocket formed by all three domains, locking SHP2 in this inactive state.

Experimental studies have identified specific mutations within the PTP domain that can confer resistance to SHP099. For instance, the double mutation T253M/Q257L has been shown to interfere with the docking of SHP099 into its binding site, thereby rendering the inhibitor ineffective while preserving the catalytic activity of the enzyme. Another mutation, P491Q, located within the PTP domain, has also been demonstrated to confer resistance to SHP099. The effects of SHP099 were reversed in cells expressing these drug-resistant mutants, confirming their role in mediating resistance.

Mutations Constraining SHP2 in an Open and Active Conformation

A primary mechanism of resistance involves mutations that destabilize the autoinhibited, closed conformation of SHP2, favoring an open and active state. These gain-of-function mutations reduce the sensitivity of SHP2 to allosteric inhibitors like SHP099.

One of the most frequently observed and highly activating mutations is E76K. This mutation induces a significant structural reorganization of SHP2, leading to a dramatic domain rearrangement that exposes the active site and eliminates the binding pocket for SHP099. This conformational shift makes SHP2 significantly more resistant to the inhibitory effects of the drug. While SHP099 can still bind to the E76K mutant, its potency is reduced by over 100-fold. Other mutations at the interface of the N-SH2 and PTP domains, such as those at positions D61, A72, and E69, also promote an open conformation and have been associated with reduced sensitivity to SHP099. However, the E69K mutant has shown some sensitivity to SHP099, indicating that not all activating mutations confer complete resistance.

| Mutation | Location | Mechanism of Resistance |

|---|---|---|

| T253M/Q257L | PTP Domain | Interferes with the docking of SHP099 into its binding site. |

| P491Q | PTP Domain | Confers resistance to SHP099. |

| E76K | N-SH2 Domain | Induces a structural reorganization that eliminates the SHP099 binding pocket, favoring an open, active conformation. |

| D61Y | N-SH2 Domain | Reduces the stability of the autoinhibited conformation, decreasing sensitivity to SHP099. |

| A72V | N-SH2 Domain | Reduces the stability of the autoinhibited conformation, decreasing sensitivity to SHP099. |

Adaptive Pathway Reactivation

Cells can develop resistance to this compound by reactivating signaling pathways downstream of SHP2. This adaptive response allows cancer cells to overcome the inhibitory effects of the drug and maintain proliferation and survival.

ERK Pathway Reactivation and pERK Rebound

The RAS-MAPK (mitogen-activated protein kinase) pathway, of which ERK (extracellular signal-regulated kinase) is a key component, is a critical downstream effector of SHP2 signaling. Inhibition of SHP2 by SHP099 is intended to suppress this pathway. However, a common mechanism of adaptive resistance is the reactivation of ERK signaling, often observed as a "rebound" in the levels of phosphorylated ERK (pERK).

Studies have shown that treatment with SHP099 can initially decrease pERK levels, but these levels can rebound within hours to days of continuous exposure. This pERK rebound is a key component of the adaptive program that allows cancer cells to survive and proliferate despite the presence of the inhibitor. This phenomenon has been observed in various cancer cell lines, where initial suppression of pERK is followed by a significant recovery of its activity.

Role of MEK Activity in pERK Rebound

The reactivation of ERK is often mediated by the upstream kinase MEK (mitogen-activated protein kinase kinase). In many cases of adaptive resistance to SHP2 inhibition, the rebound in pERK is paralleled by a rebound in phosphorylated MEK (pMEK). This suggests that the reactivation of the pathway occurs upstream of ERK.

MEK activity has been shown to be crucial for the pERK rebound observed following SHP2 inhibition. Conversely, inhibition of MEK is associated with an upregulation of SHP2 activity, highlighting a feedback loop between these two signaling nodes. The combination of SHP099 with a MEK inhibitor can prevent this adaptive resistance, leading to a more potent and durable suppression of the ERK pathway. This dual inhibition strategy effectively blocks the rebound in pERK and can overcome resistance to either agent alone.

| Phenomenon | Description | Key Mediator |

|---|---|---|

| ERK Pathway Reactivation | Restoration of signaling through the RAS-MAPK pathway despite SHP2 inhibition. | ERK (Extracellular signal-regulated kinase) |

| pERK Rebound | Initial suppression of phosphorylated ERK levels followed by a time-dependent recovery. | pERK (Phosphorylated ERK) |

| MEK Activity | Upstream kinase activity that directly contributes to the rebound of pERK. | MEK (Mitogen-activated protein kinase kinase) |

Autophagy Pathway Activation in Acquired Resistance

Current scientific literature does not support the activation of the autophagy pathway as a mechanism of acquired resistance to this compound. In contrast, recent studies have revealed that SHP099 and other allosteric SHP2 inhibitors possess a previously unrecognized off-target effect: the inhibition of autophagy. nih.govjci.orgnih.govjci.orgresearchgate.net

This inhibition of autophagy is independent of SHP2 and occurs through the accumulation of the inhibitors in lysosomes, leading to a blockage of autophagic flux. nih.govjci.orgnih.govjci.orgresearchgate.net This off-target effect is considered to contribute to the antitumor activity of SHP099. Furthermore, this autophagy-inhibiting property may help to overcome other adaptive resistance mechanisms, such as the reactivation of the MAPK pathway. nih.govjci.orgnih.govjci.orgresearchgate.net Therefore, rather than being a mechanism of resistance, the interaction of SHP099 with the autophagy pathway appears to be a component of its therapeutic effect.

Association of Activated Autophagy Pathway Protein Kinases with Resistance

Acquired resistance to SHP099 has been linked to the activation of the autophagy pathway. biorxiv.org In preclinical models of Malignant Peripheral Nerve Sheath Tumors (MPNST), tumors that initially respond to SHP099 treatment can develop resistance over time. biorxiv.org To uncover the mechanisms behind this acquired resistance, kinomic analyses were performed on resistant tumors. These analyses revealed a significant enrichment of activated protein kinases involved in the autophagy pathway. biorxiv.org

This upregulation of autophagy appears to be a critical survival mechanism for tumor cells under the pressure of SHP2 inhibition. biorxiv.org The study demonstrated that tumor cell autonomous activation of autophagy is essential for the SHP2 inhibitor-resistant state. biorxiv.org Consequently, combining SHP099 with a pharmacological blockade of autophagy, for instance using hydroxychloroquine (B89500), resulted in durable tumor responses in mouse models of NF1-MPNST. biorxiv.org This suggests that co-targeting SHP2 and the autophagy pathway could be a promising strategy to overcome this form of resistance. biorxiv.org

| Model System | Resistance Type | Key Finding | Therapeutic Implication | Source |

|---|---|---|---|---|

| NF1 MPNST Mouse Models (Genetic and Orthotopic Xenograft) | Acquired | Kinomic analysis of resistant tumors identified enrichment of activated autophagy pathway protein kinases. | Combining SHP2 inhibition (SHP099) with autophagy inhibitors (e.g., Hydroxychloroquine) leads to durable responses. | biorxiv.org |

SHP2-Independent Autophagy Inhibition by SHP099

Intriguingly, SHP099 and other SHP2 allosteric inhibitors (SHP2-AIs) have been found to possess a secondary, off-target activity as autophagy inhibitors, independent of their primary action on SHP2. nih.govjci.orgresearchgate.net Studies have shown that compounds like SHP099 can accumulate in lysosomes and disrupt the autophagic flux at a late stage. nih.govresearchgate.netjci.org This effect is observed by an increase in the LC3-II/I ratio and the accumulation of the autophagic substrate p62, which occurs even in cells where SHP2 has been knocked out, confirming the SHP2-independent nature of this activity. nih.gov

Differential In Vivo and In Vitro Resistance Phenotypes

The response of cancer cells to SHP099 can differ significantly between studies conducted in vitro (in cell culture) and in vivo (in living organisms). aacrjournals.orgnih.govoncotarget.com For instance, in vitro studies using isogenic murine embryonic fibroblasts found that KRAS mutants with higher residual GTPase activity (like G13D and G12C) were more sensitive to SHP099. aacrjournals.org However, this correlation was not observed in in vivo xenograft models, where sensitivity to SHP099 did not seem to depend on the GTPase activity of the specific KRAS mutant. aacrjournals.org This discrepancy highlights the complex influence of the tumor microenvironment and whole-body physiology on drug response.

Another example of differential resistance is seen in cancers driven by the Fibroblast Growth Factor Receptor (FGFR). In vitro, FGFR-driven cancer cell lines are often resistant to SHP099 when compared to EGFR-dependent cells. nih.govoncotarget.comresearchgate.net Although these cells are dependent on SHP2 for growth, treatment with SHP099 leads to a rapid rebound in ERK phosphorylation within hours, negating the initial inhibitory effect. nih.govoncotarget.com This rapid feedback activation of FGFR signaling confers resistance. nih.gov This resistance phenotype is also observed in vivo, where SHP099 monotherapy showed no anti-tumor effect in an FGFR4-dependent patient-derived xenograft model. nih.govoncotarget.com

| Cancer Context | In Vitro Findings | In Vivo Findings | Potential Reason for Difference | Source |

|---|---|---|---|---|

| KRAS Mutants | Sensitivity correlates with residual GTPase activity (G13D, G12C more sensitive). | No correlation between GTPase activity and sensitivity was found in xenograft models. | Influence of tumor microenvironment and host factors not present in cell culture. | aacrjournals.org |

| FGFR-Driven Cancers | Cells are resistant, showing a rapid rebound of p-ERK levels after initial inhibition. | Tumors are resistant to SHP099 monotherapy. | Rapid feedback activation of the FGFR signaling pathway occurs in both settings, leading to consistent resistance. | nih.govoncotarget.com |

Synergistic Therapeutic Strategies and Combination Regimens with Shp099 Hydrochloride

Combination with ERK/MEK Pathway Inhibitors

The RAS/ERK mitogen-activated protein kinase (MAPK) pathway is frequently dysregulated in cancer. While MEK inhibitors (MEKIs) target this pathway, adaptive resistance often develops, limiting their long-term efficacy. SHP099, by inhibiting SHP2, a crucial upstream activator of RAS/ERK signaling, offers a potent strategy to counter this resistance.

Adaptive resistance to MEK inhibitors typically arises through the upregulation of receptor tyrosine kinases (RTKs) and their ligands, which reactivates the RAS/ERK pathway. SHP2 is essential for this RTK-mediated RAS reactivation. By inhibiting SHP2, SHP099 effectively blocks this reactivation, thereby preventing or overcoming adaptive resistance to MEKIs. This combination strategy has demonstrated efficacy in various cancer models, including those driven by mutant KRAS and wild-type RAS. Studies have shown that combining SHP099 with MEKIs can lead to sustained growth inhibition by impeding the reactivation of the ERK pathway in response to MEK inhibition researchgate.netnih.govnih.gov.

| Cancer Model | Genetic Alteration/Type | Combination Partner | Observed Effect | Citations |

| Pancreatic Ductal Adenocarcinoma (PDAC) | KRAS-mutant | MEKi (Trametinib) | Prevents ERK reactivation, sustained growth inhibition | researchgate.net |

| KRAS-mutant Pancreas, Lung, and Ovarian Cancers | KRAS-mutant | MEKi | Prevents adaptive resistance, highly efficacious | researchgate.netnih.govnih.gov |

| Triple-Negative Breast Cancer (TNBC) | Wild-type RAS | MEKi | Prevents adaptive resistance, highly efficacious | researchgate.netnih.govnih.govbiorxiv.org |

| Colorectal Cancer | BRAF V600E-mutated | MEKi (Trametinib) | Suppressed tumor growth in xenograft models | targetedonc.com |

The combination of SHP099 with MEK inhibitors has consistently shown enhanced anti-tumor activity, leading to significant tumor growth inhibition and regression across a range of preclinical cancer models. In KRAS-mutant cancers, SHP099 in combination with MEKIs has proven highly efficacious, promoting tumor shrinkage and regression researchgate.netnih.govnih.govbiorxiv.orgbiorxiv.org. For instance, the combination of SHP099 and trametinib (B1684009) demonstrated substantial regression in MDA-MB-468 xenografts and markedly inhibited the growth of high-grade serous ovarian cancer (HGSC) patient-derived xenografts (PDXs) biorxiv.orgbiorxiv.org. Similarly, in BRAF V600E-mutated colorectal cancer models, the combination of SHP099 with dabrafenib (B601069) and trametinib suppressed tumor growth targetedonc.com. Furthermore, studies involving other pathway inhibitors, such as PI3K inhibitors like omipalisib, when combined with SHP099, have also shown improved efficacy in reducing cancer cell proliferation and promoting apoptosis researchgate.net.

| Cancer Model | Genetic Alteration/Type | Combination Partner | Observed Effect | Citations |

| RKO Xenografts | BRAF V600E-mutated | MEKi (Trametinib) | Suppressed tumor growth | targetedonc.com |

| KRAS-mutant Pancreas, Lung, Ovarian Cancers | KRAS-mutant | MEKi (Trametinib) | Highly efficacious, tumor shrinkage | researchgate.netnih.govnih.gov |

| Triple-Negative Breast Cancer (TNBC) | Wild-type RAS | MEKi (Trametinib) | Highly efficacious, tumor shrinkage | biorxiv.orgbiorxiv.org |

| MDA-MB-468 Xenografts | TNBC | MEKi (Trametinib) | Substantial tumor regression | biorxiv.orgbiorxiv.org |

| High-Grade Serous Ovarian Cancer (HGSC) PDX | Wild-type RAS | MEKi (Trametinib) | Markedly inhibited tumor growth | biorxiv.orgbiorxiv.org |

| Gastric Cancer (FGFR2-amplified) | FGFR2-amplified | FGFR2 inhibitor (AZD4547) | Enhanced antitumor effects, overcame resistance | elifesciences.org |

| Pancreatic Cancer | KRAS-mutant | PI3K inhibitor (Omipalisib) | Reduced proliferation, colony formation, and cell migration | researchgate.net |

Combination with Receptor Tyrosine Kinase (RTK) Inhibitors

SHP2 is a critical transducer of signals from RTKs, and its dysregulation is implicated in resistance to RTK inhibitors (TKIs), particularly in non-small cell lung cancer (NSCLC) with ALK, ROS1, or EGFR alterations. Combining SHP099 with TKIs can restore sensitivity and inhibit tumor growth.

In NSCLC harboring ALK, ROS1, or EGFR alterations, resistance to TKIs is a significant clinical challenge. SHP2 has been identified as a resistance node in ALK-rearranged NSCLC, where its inhibition can restore sensitivity to ALK TKIs like ceritinib (B560025) targetedonc.comaacrjournals.org. Combinations of SHP099 with various TKIs, including alectinib, crizotinib, and osimertinib (B560133), have demonstrated potent suppression of ERK pathway activation in ALK/ROS1/EGFR-altered NSCLC cells aacrjournals.orgaacrjournals.org. Notably, the combination of SHP099 with osimertinib showed superior efficacy compared to osimertinib combined with a MEK inhibitor in EGFR-mutant NSCLC models aacrjournals.org. These combinations have led to profound xenograft regressions and are considered a promising strategy for treating these specific NSCLC subtypes aacrjournals.orgmdpi.com.

| Cancer Type/Alteration | Combination Partner (TKI) | Observed Effect | Citations |

| ALK-rearranged NSCLC | Ceritinib | Restored sensitivity in resistant cells, inhibited growth | targetedonc.comaacrjournals.org |

| ALK-rearranged NSCLC | Alectinib | Strongly suppressed ERK pathway, inhibited cell proliferation | aacrjournals.orgaacrjournals.org |

| ROS1-rearranged NSCLC | Crizotinib | Strongly suppressed ERK pathway, inhibited cell proliferation | aacrjournals.orgaacrjournals.org |

| EGFR-mutant NSCLC | Osimertinib | Superior efficacy to Osimertinib+MEKi, strongly suppressed ERK pathway | aacrjournals.orgaacrjournals.org |

| ALK/ROS1/EGFR-altered NSCLC | Various TKIs | Profound xenograft regression, strongly suppressed ERK pathway | aacrjournals.orgmdpi.com |

Following treatment with molecular-targeted therapies like TKIs, residual tumor cells with persistent ERK signaling can emerge, contributing to relapse. SHP099 has demonstrated the ability to abolish the remaining ERK activity in these residual cells, thereby inhibiting their proliferation. When administered in combination with TKIs, SHP099 has resulted in marked growth inhibition of cancer cells, both in vitro and in vivo, by targeting these residual proliferating cells aacrjournals.orgaacrjournals.org. This suggests a critical role for SHP099 in eradicating minimal residual disease and preventing treatment failure.

| Cancer Type/Alteration | Combination Partner (TKI) | Observed Effect | Citations |

| ALK/ROS1/EGFR-altered NSCLC | Various TKIs | Abolished remaining ERK activity in residual cells, inhibited proliferation | aacrjournals.orgaacrjournals.org |

Combination with Immune Checkpoint Blockade

SHP2 is implicated in immune regulation, influencing T-cell activation and signaling pathways critical for immune evasion. Its inhibition, particularly with SHP099, can synergize with immune checkpoint blockade (ICB) therapies, such as PD-1 inhibitors, to enhance anti-tumor immunity and control tumor growth.

SHP099, when combined with PD-1 inhibitors, has shown improved control of tumor growth compared to monotherapy in colon cancer models targetedonc.comnih.gov. This combination augments anti-tumor immunity by increasing the proportion of CD8+IFN-γ+ T cells and upregulating cytotoxic T-cell related genes nih.gov. SHP2 inhibition may also modulate JAK-STAT signaling, which is vital for immune evasion mechanisms. Preclinical data suggest that SHP2 inhibition can enhance the efficacy of ICIs against resistant cancer cells by fostering a more robust anti-tumor immune response mdpi.comnih.govscientificarchives.com.

| Cancer Model | Combination Partner | Observed Effect | Citations |

| Colon Cancer | PD-1 inhibitor | Better tumor growth control than monotherapy, synergistic effect | targetedonc.comnih.gov |

| Colon Cancer | PD-1 inhibitor | Augmented anti-tumor immunity, increased CD8+IFN-γ+ T cells, enhanced T-cell function | nih.gov |

Compound List:

SHP099 hydrochloride

Trametinib

Dabrafenib

Ceritinib

Alectinib

Crizotinib

Osimertinib

Selumetinib

Omipalisib

BKM120

AZD4547

PD-1 inhibitor

This compound, an allosteric inhibitor of the protein tyrosine phosphatase SHP2, is emerging as a significant agent in combination therapies aimed at enhancing anti-tumor responses and overcoming treatment resistance. Its multifaceted role in modulating the tumor microenvironment and cellular signaling pathways makes it a valuable partner for various therapeutic strategies. This article explores the synergistic potential of this compound when combined with other agents, focusing on its impact on anti-tumor immunity, its efficacy with immune checkpoint blockade, and its combinations with autophagy inhibitors, PI3K inhibitors, and CXCR1/2 inhibitors.

Shp099 Hydrochloride in Drug Discovery and Development Research

Design and Optimization of Allosteric SHP2 Inhibitors

SHP099 is widely recognized as the first-generation allosteric inhibitor of SHP2, marking a significant milestone in the development of this therapeutic class. researchgate.netmdpi.comnih.gov Its identification stemmed from a high-throughput screening campaign, followed by structure-based drug design that revealed a novel allosteric binding pocket. researchgate.netnih.gov This approach allowed for the optimization of chemical matter to achieve potent and selective inhibition by stabilizing SHP2's auto-inhibited state. researchgate.netmdpi.comsellerslab.orgnih.govselleckchem.comacs.org The success of SHP099 has spurred further research into optimizing its scaffold and exploring new chemical entities targeting SHP2's allosteric sites. acs.orgresearchgate.net

Comparative Studies with Other SHP2 Allosteric Inhibitors

SHP099 serves as a benchmark against which other SHP2 allosteric inhibitors, such as TNO155, RMC-4550, JAB-3068, and IACS-13909, are frequently compared. These comparisons typically focus on enzymatic potency (IC50 values), cellular efficacy (e.g., inhibition of p-ERK), and antiproliferative effects.

While SHP099 exhibits potent SHP2 enzymatic inhibition with an IC50 typically around 70 nM, newer inhibitors have demonstrated greater potency. For example, TNO155 has an IC50 of approximately 11 nM, and RMC-4550 shows an IC50 as low as 0.58 nM. medchemexpress.com IACS-13909 and JAB-3068 also exhibit low nanomolar IC50 values for SHP2 inhibition. medchemexpress.comnih.govresearchgate.net

In terms of cellular efficacy, measured by the inhibition of ERK1/2 phosphorylation (p-ERK), SHP099 typically has an EC50 in the range of 250-483 nM. dcchemicals.comnih.govresearchgate.net In contrast, TNO155, IACS-13909, RMC-4550, and JAB-3068 demonstrate significantly lower EC50 values for p-ERK inhibition, often around 20 nM. nih.govresearchgate.net

Comparisons of antiproliferative effects, such as in the KYSE-520 cell line, reveal that SHP099 has IC50 values in the low micromolar range (0.46-1.4 μM). selleckchem.comacs.org IACS-13909 shows more potent antiproliferative activity with an EC50 of approximately 4 μM, while RMC-4550 and TNO155 generally exhibit lower cellular potency in these assays. nih.govresearchgate.netcloudfront.net

Table 1: Comparative Potency of SHP099 and Other SHP2 Allosteric Inhibitors

| Compound | SHP2 Enzymatic IC50 (nM) | p-ERK Inhibition EC50 (nM) | KYSE-520 Antiproliferative IC50 (μM) |

| SHP099 | 70-71 | 250-483 | 0.46-1.4 |

| TNO155 | 11 | ~20 | ~160 |

| RMC-4550 | 0.58 | ~20 | ~110 |

| IACS-13909 | 15.7 | ~20 | ~4 |

| JAB-3068 | 10-30 | ~20 | N/A |

Note: Values are representative and may vary slightly between studies. p-ERK inhibition values are often reported as EC50, while SHP2 inhibition is reported as IC50. Antiproliferative data is specific to the KYSE-520 cell line where available.

Off-Target Activity Profiling and Selectivity

High Selectivity against SHP1 and Other Phosphatases/Kinases

SHP099 demonstrates high selectivity for SHP2, showing no detectable inhibitory activity against a panel of 66 kinases and 21 phosphatases, including SHP1, which shares significant sequence identity with SHP2. smolecule.comaxonmedchem.comselleckchem.comnih.gov This selectivity is crucial for attributing observed effects specifically to SHP2 inhibition and minimizing off-target effects. smolecule.comselleckchem.com Other SHP2 allosteric inhibitors, such as IACS-13909, have also been noted for their selectivity over SHP1. medchemexpress.com

Modest Activity against 5HT3 Receptors

In preclinical safety pharmacology profiling, SHP099 exhibited modest activity against 5HT3 receptors, indicating a potential off-target interaction within a broader panel of common adverse drug reaction targets. smolecule.comaxonmedchem.comselleckchem.com

SHP2-Independent Autophagy Inhibition Activity and Potential Confounding Effects

Research has revealed that SHP099, along with other SHP2 allosteric inhibitors (SHP2-AIs), can inhibit autophagy through a mechanism independent of SHP2 activity. cloudfront.netjci.orgnih.gov These compounds accumulate in lysosomes and block autophagic flux, an effect that appears to contribute to their antitumor activity. researchgate.netcloudfront.netjci.orgnih.gov Studies indicate that SHP099 and IACS-13909 may exhibit stronger autophagy inhibition compared to compounds like TNO155 and RMC-4550, potentially correlating with their enhanced antiproliferative effects. nih.govresearchgate.netcloudfront.net The EC50 values for autophagy inhibition vary, with IACS-13909 at 1.4 μM, SHP099 at 10.6 μM, and TNO155 at 94.3 μM. jci.org This SHP2-independent autophagy inhibition represents a significant confounding factor in attributing all observed cellular effects solely to SHP2 modulation. cloudfront.netjci.orgnih.gov

Table 2: Selectivity of SHP099 against SHP1 and Other Targets

| Target | SHP099 Activity (IC50/No activity) | Reference |

| SHP2 | 70 nM | medchemexpress.commedchemexpress.com |

| SHP1 | No activity | smolecule.comaxonmedchem.comselleckchem.comnih.gov |

| Other Kinases | No activity (panel of 66) | axonmedchem.com |

| Other Phosphatases | No activity (panel of 21) | axonmedchem.com |

| 5HT3 Receptor | Modest activity | smolecule.comaxonmedchem.comselleckchem.com |

Structural Basis of SHP099 Hydrochloride Binding

SHP099 binds to an allosteric site within a tunnel formed at the interface of SHP2's N-terminal SH2 (N-SH2) domain, C-terminal SH2 (C-SH2) domain, and the protein tyrosine phosphatase (PTP) domain. researchgate.netmdpi.comsellerslab.orgnih.govacs.orgnih.govjci.org This interaction stabilizes SHP2 in its auto-inhibited, closed conformation, thereby blocking substrate access to the catalytic site. researchgate.netmdpi.comsellerslab.orgnih.govselleckchem.comacs.orgnih.govoncotarget.com

X-ray crystallography studies have detailed key interactions, including a critical hydrogen bond between SHP099's basic amine and the backbone carbonyl of Phe113, located on the linker between the N-SH2 and C-SH2 domains. sellerslab.orgjci.org The 2,3-dichlorophenyl moiety of SHP099 engages in hydrophobic interactions with residues such as Leu254, Gln257, Pro491, and Gln495 within the binding pocket. jci.org These interactions are fundamental to SHP099's high affinity and specificity for SHP2. sellerslab.orgnih.govjci.org Even in the presence of oncogenic mutations like E76K, SHP099 can bind and restore SHP2E76K to a closed conformation. researchgate.net

Compound List:

this compound

TNO155

RMC-4550

JAB-3068

IACS-13909

SHP1

5HT3 Receptor

X-ray Co-crystal Structures of SHP2-SHP099 Complexes

The precise mechanism by which SHP099 inhibits SHP2 has been extensively investigated using X-ray crystallography. Several co-crystal structures of SHP2 in complex with SHP099 have been determined, providing atomic-level insights into their interaction. These studies consistently reveal that SHP099 binds to an allosteric site located at the interface of the N-terminal SH2 (N-SH2), C-terminal SH2 (C-SH2), and the catalytic protein tyrosine phosphatase (PTP) domains biorxiv.orgacs.orgsellerslab.orgfrontiersin.orgglpbio.comnih.govnih.govresearchgate.net.

Specifically, the binding of SHP099 stabilizes the "closed," auto-inhibited conformation of SHP2 sellerslab.orgfrontiersin.orgglpbio.comnih.govnih.govbrandeis.edu. In this conformation, the N-SH2 domain occludes the active site of the PTP domain, effectively preventing substrate binding and catalytic activity sellerslab.orgfrontiersin.orgresearchgate.net. The PDB accession numbers associated with these structures include 5EHR biorxiv.orgsellerslab.orgglpbio.comresearchgate.net and 6cms researchgate.net. These structural data confirm that SHP099 acts as a "molecular glue" that locks SHP2 in its inactive state researchgate.net. The binding pocket for SHP099 is a tunnel-like region formed at the junction of these three domains biorxiv.orgsellerslab.orgfrontiersin.orgnih.gov.

Molecular Interactions with SHP2 Domains and Specific Residues

The allosteric inhibition of SHP2 by SHP099 is mediated by a network of specific molecular interactions with key amino acid residues within the SHP2 protein. These interactions are crucial for stabilizing the inhibitor-bound, closed conformation.

Key residues identified in the binding site include those from the N-SH2, C-SH2, and PTP domains. Notably, SHP099 forms hydrogen bonds with residues such as Arg111 (located in the N-SH2 domain) and Phe113 (located in the C-SH2 domain) sellerslab.orgresearchgate.net. The backbone carbonyl of Phe113 also engages in a hydrogen bond with the basic amine of SHP099 medchemexpress.comdcchemicals.combiocompare.com. Additionally, Glu250 (in the PTP domain) is involved in hydrogen bonding with SHP099 sellerslab.orgresearchgate.netresearchgate.net.

Further detailed analyses, including molecular dynamics simulations, have highlighted the importance of Thr219 and Arg220 in the linker region between the C-SH2 and PTP domains. SHP099 exhibits strong binding affinity to these residues, which contributes to reduced flexibility in the linker region and enhanced interactions with the Q loop of the PTP domain nih.gov. Other residues implicated in the binding site include His114, Gly115, His116, Leu117, Leu125, Lys129, Leu136, Arg138, Ile221, Ser228, Arg229, Glu232, Val243, Lys244, Gln245, Gly246, Glu249, and Thr253 nih.gov. These extensive interactions collectively stabilize the auto-inhibited state of SHP2, preventing its activation.

Table 1: Key Molecular Interactions of SHP099 with SHP2 Residues

| Residue Name | Residue Position (Approximate) | SHP2 Domain | Type of Interaction | Reference(s) |

| Arg111 | 111 | N-SH2 | Hydrogen Bond | sellerslab.orgresearchgate.net |

| Phe113 | 113 | C-SH2 | Hydrogen Bond | sellerslab.orgresearchgate.netmedchemexpress.com |

| Phe113 | 113 | C-SH2 | Backbone Carbonyl Interaction | medchemexpress.comdcchemicals.combiocompare.com |

| Thr219 | 219 | PTP Linker | Strong Binding Affinity | nih.gov |

| Arg220 | 220 | PTP Linker | Strong Binding Affinity | nih.gov |

| Glu250 | 250 | PTP | Hydrogen Bond | sellerslab.orgresearchgate.netresearchgate.net |

Broader Research Implications and Future Directions

SHP099 Hydrochloride as a Chemical Probe for SHP2 Function Elucidation in Cellular Processes

This compound, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase-2), serves as a critical chemical probe for dissecting the multifaceted roles of SHP2 in cellular signaling. novartis.cominvivochem.netmedchemexpress.com By binding to a tunnel-like allosteric site at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, SHP099 stabilizes SHP2 in a closed, auto-inhibited conformation. novartis.cominvivochem.netnih.gov This mechanism of action prevents the phosphatase from adopting its active state, thereby blocking its function in key signaling pathways. nih.gov

The development of SHP099 has been a breakthrough in studying SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, which was the first identified oncogenic tyrosine phosphatase. novartis.com SHP2 is a crucial transducer of signals downstream of various receptor tyrosine kinases (RTKs), and its activity is essential for the full activation of the RAS-ERK signaling cascade, which regulates cell proliferation and survival. novartis.com The use of SHP099 in preclinical studies has unequivocally demonstrated the central role of SHP2 in mediating these processes. For instance, in cancer cells driven by RTKs, SHP099 effectively suppresses RAS-ERK signaling, leading to an inhibition of cell proliferation. novartis.com

Recent research has also utilized SHP099 to uncover off-target effects that contribute to its antitumor activity, such as the inhibition of autophagy in a manner independent of SHP2. jci.org This highlights the importance of using SHP099 as a tool to not only understand the direct consequences of SHP2 inhibition but also to identify other cellular processes that may be affected, providing a more comprehensive picture of its therapeutic potential and mechanism of action. jci.org Furthermore, studies have employed SHP099 to investigate the dynamic molecular mechanisms of SHP2 inhibition, particularly in the context of specific mutations. nih.gov For example, molecular dynamics simulations have been used to understand how SHP099 effectively inhibits the leukemia-associated SHP2E69K mutant, revealing key residue interactions that stabilize the inhibited state. nih.gov

The utility of SHP099 as a chemical probe extends to understanding the complexities of SHP2's role in both cancerous and non-cancerous conditions, paving the way for the development of novel therapeutic strategies.

Inhibitory Activity of SHP099 Against Wild-Type and Mutant SHP2

| SHP2 Variant | IC₅₀ (μM) in the absence of phosphopeptide | IC₅₀ (μM) in the presence of 1 μM GAB1 bisphosphopeptide |

|---|---|---|

| Wild-type | 0.690 ± 0.247 | 0.128 ± 0.043 |

| D61Y | 1.241 | - |

| E69K | 0.416 | - |

| A72V | 1.968 | - |

| E76K | 2.896 | - |

Potential in Specific Cancer Subtypes Driven by PTPN11 Mutations (e.g., Noonan Syndrome-associated Myeloproliferative Disorder, Juvenile Myelomonocytic Leukemia)

Gain-of-function mutations in the PTPN11 gene, which encodes SHP2, are causally linked to several developmental disorders and malignancies. novartis.com Notably, these mutations are a hallmark of Noonan syndrome, a genetic disorder that carries an increased risk of certain cancers, including myeloproliferative disorders. novartis.comembopress.orgnih.gov Somatic PTPN11 mutations are also found in approximately 35% of cases of Juvenile Myelomonocytic Leukemia (JMML), a rare and aggressive childhood cancer. nih.govpatsnap.comresearchgate.net

The allosteric inhibitor SHP099 has shown promise in targeting the aberrant SHP2 activity driven by these mutations. Research has demonstrated that while many oncogenic SHP2 mutants are resistant to SHP099, certain mutations exhibit sensitivity. nih.gov Specifically, the SHP2E69K mutant, which is frequently found in leukemia, has been identified as being sensitive to inhibition by SHP099. nih.govnih.govnih.gov In contrast, other common mutants such as D61Y, A72V, and E76K have been found to be more resistant. nih.gov

This differential sensitivity underscores the importance of understanding the structural and conformational changes induced by specific mutations and how they affect the binding of allosteric inhibitors. The findings suggest that a personalized medicine approach may be necessary for treating SHP2-driven cancers, where the choice of inhibitor is guided by the specific PTPN11 mutation present. nih.gov

In the context of Noonan syndrome-associated myeloproliferative disorders, pharmacological inhibition of hyperactive SHP2 presents a viable therapeutic strategy. embopress.orgnih.govdoaj.orgqmul.ac.uk Studies using models of Noonan syndrome have shown that targeting the overactive SHP2 can normalize downstream signaling pathways and ameliorate disease phenotypes. embopress.orgnih.gov For instance, ex vivo treatment of blood from Noonan syndrome patients with SHP099 has been shown to normalize platelet function, which is often impaired in these individuals. nih.gov These findings provide a strong rationale for the continued investigation of SHP099 and other SHP2 inhibitors in these specific, genetically defined patient populations.

Cell Growth Inhibition by SHP099 in Leukemia Cell Lines

| Cell Line | Description | SHP099 IC₅₀ (μM) |

|---|---|---|

| MV4-11 | Myeloid leukemia with FLT3-ITD | 0.32 ± 0.11 |

| TF-1 | Erythroleukemia, GM-CSF-dependent | 1.73 ± 0.52 |

| TF-1 expressing SHP2E69K | Engineered to express a sensitive mutant | Sensitive |

Research into Cartilage Repair and Other Non-Oncological Applications

Beyond its applications in oncology, SHP099 has emerged as a potential therapeutic agent for non-cancerous conditions, most notably in the field of cartilage repair. nih.gov Articular cartilage has a limited capacity for self-repair, and damage can lead to debilitating conditions like osteoarthritis. europa.eunews-medical.net Recent studies have explored the role of SHP2 inhibition in promoting chondrogenesis, the process of cartilage formation. nih.gov

In a significant study, the intra-articular injection of SHP099 was shown to promote the repair of full-thickness cartilage defects in a rabbit model. nih.govresearchgate.net The research demonstrated that SHP099 enhances the chondrogenic differentiation of human synovial mesenchymal stem cells (SMSCs). nih.gov Mechanistically, SHP099 was found to increase the expression of chondrogenic markers such as SOX9 and collagen II (COL2), while decreasing markers of hypertrophy like collagen X (COL10) and RUNX2. nih.govresearchgate.net This effect was partially attributed to the inhibition of the YAP/WNT signaling pathways. nih.gov In vivo, the SHP099-treated group exhibited better defect filling with the formation of hyaline cartilage-like tissue, which is rich in glycosaminoglycan (GAG) and COL2. nih.govresearchgate.net

These findings suggest that the pharmacological inhibition of SHP2 could represent a novel therapeutic approach for cartilage repair, potentially leading to new treatments for osteoarthritis and other degenerative joint diseases. nih.govresearchgate.net The ability of a small molecule like SHP099 to stimulate the body's own regenerative processes is a significant advancement in the field of regenerative medicine.

Another non-oncological application of SHP2 inhibition is in the context of Noonan syndrome, where SHP099 has been shown to improve platelet responsiveness. nih.gov This indicates a broader potential for SHP2 inhibitors in treating the diverse symptoms associated with this genetic disorder.

Translational Research Challenges and Opportunities for SHP2 Inhibitors in Clinical Settings

The translation of SHP2 inhibitors from preclinical research to clinical application is fraught with both challenges and opportunities. irbm.com While the therapeutic potential of targeting SHP2 is evident, particularly in oncology, several hurdles must be overcome to realize this potential fully. irbm.comtargetedonc.com

One of the primary challenges is the limited single-agent activity of SHP2 inhibitors in many cancer types. aacrjournals.orgnih.gov Clinical trials with first-generation SHP2 inhibitors have shown that monotherapy is often not sufficient to induce significant tumor regression. nih.gov This has led to a strong focus on combination therapies, where SHP2 inhibitors are used to enhance the efficacy of other targeted agents or immunotherapies. aacrjournals.orgtargetedonc.comnih.gov For example, combining SHP2 inhibitors with MEK inhibitors has shown synergistic effects in RAS-driven cancers, and co-administration with KRASG12C inhibitors is a promising strategy to overcome adaptive resistance. aacrjournals.orgnih.gov

However, combination therapies introduce their own set of challenges, including overlapping toxicities and the need for complex clinical trial designs. nih.govtargetedonc.com The tolerability of SHP2 inhibitors can be a limiting factor, and finding the right dosing schedule to manage side effects while maintaining efficacy is crucial. targetedonc.com

Despite these challenges, the opportunities for SHP2 inhibitors in the clinic are vast. Their ability to modulate the tumor microenvironment, including enhancing anti-tumor immunity, opens up new avenues for combination with immune checkpoint inhibitors like anti-PD-1 antibodies. aacrjournals.orgnih.gov Furthermore, as our understanding of the specific cancer subtypes and mutations that are most sensitive to SHP2 inhibition grows, there is a significant opportunity for a more personalized and effective application of these drugs. nih.gov The development of next-generation SHP2 inhibitors with improved potency, selectivity, and tolerability will also be critical in advancing their clinical utility. irbm.com The ongoing and future clinical trials will be instrumental in defining the role of this class of drugs in the therapeutic armamentarium against cancer and other diseases. irbm.comtargetedonc.com

Q & A

Q. What are the biochemical properties and target specificity of SHP099 hydrochloride, and how can researchers validate its selectivity in vitro?

this compound is a selective, orally bioavailable inhibitor of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) with an IC50 of 70 nM . Its molecular formula is C16H20Cl3N5, and it inhibits ERK1/2 activation in cancer cells by blocking SHP2-mediated RAS/MAPK signaling . To validate selectivity:

- Perform kinase profiling assays against a panel of phosphatases (e.g., PTP1B, LMPTP) to confirm minimal off-target activity .

- Use SHP2-knockout cell lines or siRNA-mediated SHP2 knockdown as negative controls to isolate SHP2-dependent effects .

- Measure downstream phosphorylation of ERK1/2 (pT202/pY204) via Western blot to confirm pathway inhibition .

Q. How should researchers design experiments to assess SHP099’s efficacy in cancer cell models?

- Cell line selection : Use SHP2-dependent cancer models (e.g., RTK-driven cancers, KRAS-mutant pancreatic ductal adenocarcinoma) .

- Dose optimization : Perform dose-response assays (e.g., 0–10 μM) to determine IC50 for cell viability (MTT assay) and ERK1/2 inhibition .

- Combination studies : Test synergy with MEK inhibitors (e.g., trametinib) or KRASG12C inhibitors to overcome adaptive resistance .

- Control groups : Include vehicle controls and non-SHP2 inhibitors (e.g., Ertiprotafib for PTP1B) to isolate SHP2-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in SHP2 inhibition data across different disease models?

Discrepancies in SHP099’s efficacy (e.g., in polycystic liver disease vs. cancer) may arise from tissue-specific SHP2 interactomes or compensatory pathways . Methodological approaches include:

- Genetic profiling : Sequence patient-derived samples for mutations in PKD1, PKD2, or PRKCSH to identify confounding factors in polycystic disease models .

- Proteomic analysis : Use mass spectrometry to map SHP2-binding partners in different tissues and identify context-dependent signaling nodes .

- Comparative inhibitor studies : Test SHP099 alongside allosteric (e.g., SHP2-D26) or catalytic SHP2 inhibitors to dissect mechanism-specific effects .

Q. What experimental strategies are recommended for studying SHP099’s pharmacokinetics and blood-brain barrier (BBB) penetration in vivo?

- Animal models : Use orthotopic brain tumor models (e.g., glioblastoma) or systemic xenografts to assess tumor distribution .

- Dosing regimens : Administer SHP099 orally (10–100 mg/kg) and compare plasma/tissue concentrations via LC-MS to calculate bioavailability .

- BBB assessment : Measure brain-to-plasma ratio post-administration and correlate with efficacy in reducing intracranial tumor volume .

- Metabolite profiling : Identify major metabolites (e.g., via hepatic microsome assays) to rule out off-target effects from degradation products .

Q. How can researchers leverage quantitative proteomics to study adaptive responses to SHP099 in cancer?

- Time-resolved proteomics : Treat cells with SHP099 (1–24 hours) and perform TMT-labeled LC-MS/MS to quantify dynamic changes in RAS/MAPK, PI3K/AKT, and immune signaling proteins .

- Bioinformatics integration : Use pathway enrichment tools (e.g., GSEA) to identify compensatory pathways (e.g., STAT3 or Wnt activation) .

- Functional validation : Combine proteomics with CRISPR screens to knockout upregulated proteins (e.g., SOS1) and test for resensitization to SHP099 .

Q. What methodologies ensure reproducibility in SHP099 studies across laboratories?

- Standardized protocols : Adopt detailed Materials and Methods sections, including SHP099 dissolution (e.g., DMSO stock concentration), cell culture conditions, and assay endpoints .

- Independent validation : Share compound aliquots between labs to control for batch variability .

- Data transparency : Publish raw proteomics datasets in repositories like PRIDE and include negative controls in figures .

Key Considerations for Experimental Design

- Solubility and stability : this compound is soluble in DMSO (>10 mM) but degrades in aqueous buffers; prepare fresh solutions for in vitro work .

- Ethical compliance : For in vivo studies, adhere to institutional guidelines for tumor burden monitoring and humane endpoints .

- Clinical relevance : Prioritize models with patient-derived xenografts (PDX) or organoids to bridge preclinical findings with human biology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |